molecular formula C23H20O6 B161687 Pyranojacareubin CAS No. 78343-62-1

Pyranojacareubin

Cat. No.: B161687
CAS No.: 78343-62-1
M. Wt: 392.4 g/mol
InChI Key: ZMJXZBDITYZMTK-UHFFFAOYSA-N
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Description

Pyranojacareubin is an organic heteropentacyclic compound that belongs to the class of xanthones. It is characterized by its structure, which includes two pyran rings fused to a xanthene core. This compound is naturally isolated from the plant Calophyllum blancoi and exhibits notable antiviral activity .

Scientific Research Applications

Pyranojacareubin has a wide range of applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for Pyranojacareubin suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyranojacareubin can be synthesized through various organic reactions involving the formation of pyran rings and xanthene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the heteropentacyclic structure.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation process of fungi. The compound is then extracted and purified to obtain a high-purity product. This process requires precise control of fermentation conditions and extraction techniques to ensure the desired quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Mechanism of Action

Pyranojacareubin exerts its effects through various molecular mechanisms. It targets viral replication pathways, inhibiting the replication of viruses. The compound also interacts with cellular proteins and enzymes, disrupting their normal functions and leading to antiviral effects .

Comparison with Similar Compounds

Uniqueness: Pyranojacareubin is unique due to its specific structure, which includes two pyran rings fused to a xanthene core. This structural feature contributes to its distinct antiviral activity and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4,15-dihydroxy-7,7,19,19-tetramethyl-2,6,20-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,14,16(21),17-octaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O6/c1-22(2)8-6-12-14(28-22)10-15-16(17(12)24)18(25)13-9-11-5-7-23(3,4)29-20(11)19(26)21(13)27-15/h5-10,24,26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJXZBDITYZMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C(=C2O1)O)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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